An In-depth Technical Guide to 1-tert-butyl-4-nitrobenzene
An In-depth Technical Guide to 1-tert-butyl-4-nitrobenzene
Abstract: This technical guide provides a comprehensive overview of 1-tert-butyl-4-nitrobenzene, a key aromatic compound in organic synthesis. It details its chemical and physical properties, synthesis methodologies, spectroscopic data, and reactivity. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols and hazard information to support its application in a laboratory and industrial context.
Chemical and Physical Properties
1-tert-butyl-4-nitrobenzene, also known as 4-tert-butylnitrobenzene, is an aromatic compound characterized by a tert-butyl group and a nitro group attached at the para positions of a benzene ring.[1] Its unique structure, particularly the sterically bulky tert-butyl group, influences its physical properties and chemical reactivity.[1][2][3]
Synonyms: 4-t-Butylnitrobenzene, p-t-Butylnitrobenzene, p-Nitro-t-butylbenzene, Benzene, 1-(1,1-dimethylethyl)-4-nitro-.[5][6]
The key physicochemical properties of 1-tert-butyl-4-nitrobenzene are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [4][5] |
| Molecular Weight | 179.22 g/mol | [4][6] |
| Appearance | Light yellow to orange clear liquid | [4][7] |
| Density | 1.0586 g/cm³ | [6] |
| Boiling Point | 258.6 °C at 760 mmHg | [6] |
| Flash Point | 265-267 °C | [6] |
| Solubility | Slightly soluble in water | [1] |
| Topological Polar Surface Area | 45.8 Ų | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis and Purification
The synthesis of 1-tert-butyl-4-nitrobenzene is most commonly achieved through the electrophilic aromatic substitution of tert-butylbenzene. The bulky tert-butyl group acts as a para-directing group, leading to the desired product.
Experimental Protocol: Nitration of tert-Butylbenzene
Several methods are available for the synthesis of 1-tert-butyl-4-nitrobenzene.[1] A common laboratory-scale procedure involves the direct nitration of tert-butylbenzene using a mixture of nitric acid and sulfuric acid.[1] An alternative method involves the reaction of 1-tert-butyl-4-iodobenzene with potassium nitrite.[8][9]
Materials:
-
1-tert-butyl-4-iodobenzene (0.5 mmol)
-
Copper(II) trifluoromethanesulfonate (45 mg, 0.125 mmol)
-
Potassium nitrite (KNO₂, 128 mg, 1.5 mmol)
-
Anhydrous dimethylsulfoxide (DMSO, 0.6 mL)
-
Ethyl acetate
-
Ice water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried pressure tube with a polytetrafluoroethylene screw cap
-
Add 1-tert-butyl-4-iodobenzene, copper(II) trifluoromethanesulfonate, potassium nitrite, and anhydrous DMSO to the pressure tube under a nitrogen atmosphere.
-
Seal the tube and purge with nitrogen for 5 minutes.
-
Stir the mixture at room temperature for 10 minutes.
-
Gradually heat the reaction mixture to 130 °C and maintain this temperature for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the mixture with excess ice water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude product can be purified by column chromatography or recrystallization. For mixtures of mono-nitro isomers, recrystallization from methanol after partial freezing is an effective method.[4][9]
Materials:
-
Crude 1-tert-butyl-4-nitrobenzene
-
Methanol (MeOH)
-
Apparatus for recrystallization and vacuum drying
-
Partially freeze the mixture of mono-nitro isomers and recrystallize it three times.
-
Recrystallize the resulting solid twice from methanol.
-
Dry the purified crystals under vacuum.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 1-tert-butyl-4-nitrobenzene. The NIST Chemistry WebBook provides mass spectrometry and IR spectroscopy data for this compound.[5][10][11]
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 179. Key fragments can be observed corresponding to the loss of various groups. | [12][13] |
| Infrared (IR) Spectroscopy | Data available as a gas-phase spectrum, showing characteristic peaks for the nitro group and aromatic ring. | [11][12] |
| ¹³C NMR Spectroscopy | Spectral data is available, with instrument details provided as Bruker WP-80. | [12] |
| Raman Spectroscopy | FT-Raman spectral data has been collected and is available. | [12] |
Reactivity and Applications
1-tert-butyl-4-nitrobenzene is a valuable intermediate in organic synthesis.[1] The nitro group can be readily reduced to an amine, which serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.[1] This reactivity also suggests potential applications in the field of organic electronics.[1]
Key Reactions
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine group using various reducing agents, such as cobalt oxide catalysts.[1] This transformation is fundamental for producing substituted anilines, which are important building blocks in medicinal chemistry and material science.
Applications
-
Intermediate in Organic Synthesis: It serves as a starting material for the synthesis of more complex molecules, including substituted biphenyls.[1]
-
Analytical Chemistry: Due to its well-defined properties, it can be used as a standard in chromatographic techniques.[1]
-
Research in Physical Organic Chemistry: The presence of the sterically demanding tert-butyl group makes it a subject of interest for studying steric and electronic effects in chemical reactions.[3]
Safety and Hazards
1-tert-butyl-4-nitrobenzene is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Statements: [12]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Statements: [12]
-
P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, and P501.
Conclusion
1-tert-butyl-4-nitrobenzene is a versatile aromatic compound with significant applications as an intermediate in organic synthesis. Its well-defined chemical and physical properties, along with established synthesis and purification protocols, make it a valuable tool for researchers in various fields. Understanding its reactivity and handling it with appropriate safety precautions are essential for its effective and safe use in a laboratory setting.
References
- 1. Buy 1-tert-Butyl-4-nitrobenzene | 3282-56-2 [smolecule.com]
- 2. Buy 1-tert-Butyl-4-nitrobenzene (EVT-317671) | 3282-56-2 [evitachem.com]
- 3. 1-tert-Butyl-4-nitrobenzene | 3382-56-7 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]
- 6. 1-tert-Butyl-4-nitrobenzene | CAS 3282-56-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 1-tert-Butyl-4-nitrobenzene | 3282-56-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 1-TERT-BUTYL-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 9. 1-TERT-BUTYL-4-NITROBENZENE | 3282-56-2 [chemicalbook.com]
- 10. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]
- 11. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]
- 12. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-TERT-BUTYL-4-NITROBENZENE(3282-56-2) MS spectrum [chemicalbook.com]
